molecular formula C14H15N3O6 B3991736 Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B3991736
M. Wt: 321.28 g/mol
InChI Key: BQZJCPDSIGSGTI-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a piperazine-derived compound featuring a 3-oxo-piperazine core substituted with a 4-nitrobenzoyl group at the 1-position and a methyl acetate moiety at the 2-position. Its molecular formula is C₁₄H₁₅N₃O₆, with a molecular weight of 321.29 g/mol . The methyl ester group contributes to its solubility profile and metabolic stability.

Properties

IUPAC Name

methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-23-12(18)8-11-13(19)15-6-7-16(11)14(20)9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJCPDSIGSGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of 4-nitrobenzoyl chloride with a piperazine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using methyl chloroacetate in the presence of a base like sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 4-aminobenzoyl derivative.

    Reduction: Carboxylic acid derivative.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate and analogous compounds are summarized below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₄H₁₅N₃O₆ 321.29 4-nitrobenzoyl, methyl ester Piperazine-3-one, nitro, ester
Ethyl 2-[1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl]acetate C₁₄H₁₇ClN₂O₅S 360.80 4-chlorophenylsulfonyl, ethyl ester Piperazine-3-one, sulfonamide, ester
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate C₁₅H₁₆F₂N₂O₅ 354.30 2,4-difluorobenzoyl, ethyl ester Piperazine-3-one, fluoro, ester
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxopiperazin-2-yl]acetate C₁₆H₁₇ClN₄O₃S 383.85 4-chlorophenylacetyl, carbothioyl, methyl ester Piperazine-3-one, thioamide, ester

Key Observations

Substituent Effects Electron-Withdrawing Groups: The 4-nitrobenzoyl group in the parent compound contrasts with the 4-chlorophenylsulfonyl group in and 2,4-difluorobenzoyl in . Ester Groups: Methyl esters (parent compound, ) are generally more hydrolytically labile than ethyl esters (), impacting metabolic stability and bioavailability.

Molecular Weight and Polarity The parent compound has the lowest molecular weight (321.29 g/mol), while the sulfonamide derivative is the heaviest (360.80 g/mol) due to the sulfur atom and chlorine substituent.

Thioamide Group: The carbothioyl moiety in introduces sulfur, which may enhance metal-binding properties or alter pharmacokinetics compared to oxygen-based analogs.

Synthetic Considerations

  • Nitration steps for the parent compound’s 4-nitrobenzoyl group require careful handling due to explosive hazards.
  • Sulfonylation () and fluorination () involve distinct reagents (e.g., sulfonyl chlorides, fluorinating agents), affecting synthetic complexity and scalability.

Biological Activity

Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with notable potential in various scientific fields, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-nitrobenzoyl group and an ester functional group. This unique structure allows it to engage in diverse chemical reactions and biological interactions.

Structural Formula

C14H16N2O4\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound exhibits its biological effects through interactions with various molecular targets. The nitrobenzoyl group can facilitate electron transfer reactions, while the piperazine ring can interact with receptors and enzymes, modulating biological pathways. This compound has been explored for its potential therapeutic properties, including:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
  • Antiproliferative Effects : Shown to inhibit the growth of certain cancer cell lines.

Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : Research indicates that this compound displays significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values.
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at concentrations indicating effective cytotoxicity.
  • Case Studies : A recent study evaluated the effects of this compound on various cancer models, noting a significant reduction in tumor size in vivo when administered at therapeutic doses. The results suggest that the compound may induce apoptosis in cancer cells through specific signaling pathways.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AntiproliferativeHeLa150 µg/mL
AntiproliferativeA549200 µg/mL

Similar Compounds

Compound NameStructure TypeBiological Activity
Methyl 4-nitrobenzoateEster without piperazine ringModerate antimicrobial activity
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoateSimilar nitrobenzoyl groupLower antiproliferative effects

Unique Features

This compound is distinguished by its combination of both the nitrobenzoyl group and the piperazine ring, which enhances its reactivity and biological activity compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate

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